molecular formula C18H18N2O3 B1595974 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 390811-95-7

1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B1595974
CAS No.: 390811-95-7
M. Wt: 310.3 g/mol
InChI Key: JTLQUCGDQKGJMM-UHFFFAOYSA-N
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Description

1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thromboxane Synthetase Inhibition

Research has shown the effectiveness of similar compounds in inhibiting thromboxane synthetase, an enzyme involved in the formation of thromboxane, which plays a role in blood clot formation and constriction of blood vessels. The specific derivatives studied, including 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indolecarboxylic acids, showed potent inhibitory activity, suggesting potential therapeutic applications in conditions like heart disease or stroke (Cross et al., 1986).

Antioxidant and Antimicrobial Activities

Some derivatives of 1H-benzo[d]imidazole have shown significant antioxidant and antimicrobial properties. These derivatives have been synthesized and evaluated, showing high activity against various pathogens, suggesting potential use in the development of new antimicrobial agents (Bassyouni et al., 2012).

Corrosion Inhibition

Compounds containing the 1H-benzo[d]imidazole moiety have been studied as corrosion inhibitors. For example, 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine and related compounds showed effectiveness as corrosion inhibitors for steel in acidic environments, suggesting their potential use in industrial applications (Yadav et al., 2015).

Coordination Polymers and Photoluminescence

Studies have explored the synthesis of coordination polymers using ligands derived from the 1H-benzo[d]imidazole structure. These polymers have shown interesting properties, such as photoluminescence, making them potentially useful in material science applications (Aijaz et al., 2011).

Synthesis of Novel Heterocyclic Compounds

The 1H-benzo[d]imidazole framework has been utilized in synthesizing novel heterocyclic compounds, which are of interest due to their diverse biological activities. This includes antimicrobial agents and compounds with potential pharmacological properties (Parmar et al., 2018).

Properties

IUPAC Name

1-cyclohexyl-2-(furan-3-yl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(22)12-6-7-16-15(10-12)19-17(13-8-9-23-11-13)20(16)14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLQUCGDQKGJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333206
Record name 1-Cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390811-95-7
Record name 1-Cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-amino-4-(aminocyclohexyl)benzoate (3.67 g, 13.99 mmol) was dissolved in DMF (10 mL) and water (1 mL). Oxone® (9.8 mmol, 6.02 g) was added followed by 3-furaldehyde (1.44 g, 15 mmol). The mixture was stirred 45 min at room temperature. 4 N NaOH (20 mL) was added and the mixture stirred at 60° C. for 18 h. After cooling to room temperature, water (100 mL) was added and insoluble impurities removed by filtration through celite. AcOH was then added to precipitate the product as a beige solid. The precipitated carboxylic acid was collected by filtration, washed with water and dried to give the title compound as a beige solid (3.69 g, 85% yield).
Name
Ethyl 3-amino-4-(aminocyclohexyl)benzoate
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.44 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid
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1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid
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1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 6
1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid

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